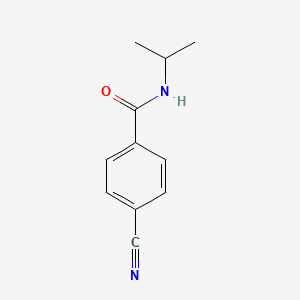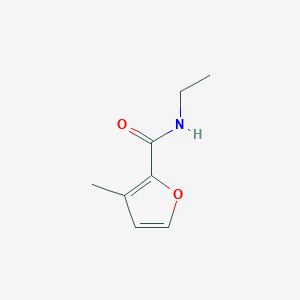
5-chloro-N~2~-ethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N~2~-ethyl-1H-indole-2-carboxamide, also known as CEC or 5-CEC, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Additionally, it may also act as a serotonin reuptake inhibitor, further contributing to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide are similar to those of other stimulant drugs. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to feelings of euphoria, increased energy, and decreased appetite. However, it can also have negative side effects, such as anxiety, paranoia, and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, its psychoactive effects can also make it difficult to use in certain experimental settings, and its potential for abuse and addiction must be considered.
Future Directions
There are several future directions for research on 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, more research is needed to determine its potential for abuse and addiction, as well as its long-term effects on the brain and body.
Synthesis Methods
The synthesis of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylamine. The final product is obtained through recrystallization from ethanol or methanol. The purity and yield of the product can be improved through various purification methods, such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, it has been used as a tool to study the mechanisms of action of other psychoactive substances, such as amphetamines and cathinones.
properties
IUPAC Name |
5-chloro-N-ethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVPRHGOHGZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
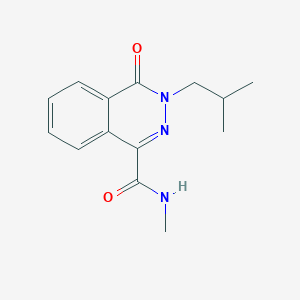
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
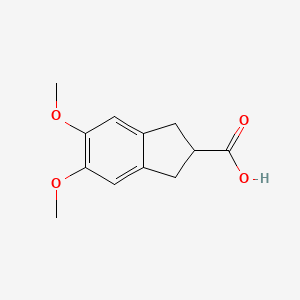
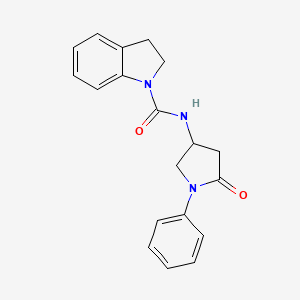
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
